molecular formula C21H24N6O B12170581 [1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl](pyrrolidin-1-yl)methanone

[1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl](pyrrolidin-1-yl)methanone

Katalognummer: B12170581
Molekulargewicht: 376.5 g/mol
InChI-Schlüssel: AUQPLBOAUNBOEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The compound 1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-ylmethanone features a triazolopyridazine core fused with a phenyl group at position 2. A piperidine ring is attached at position 6 of the pyridazine, further substituted at the 4-position by a pyrrolidinyl methanone group.

Eigenschaften

Molekularformel

C21H24N6O

Molekulargewicht

376.5 g/mol

IUPAC-Name

[1-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C21H24N6O/c28-21(26-12-4-5-13-26)17-10-14-25(15-11-17)19-9-8-18-22-23-20(27(18)24-19)16-6-2-1-3-7-16/h1-3,6-9,17H,4-5,10-15H2

InChI-Schlüssel

AUQPLBOAUNBOEC-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C(=O)C2CCN(CC2)C3=NN4C(=NN=C4C5=CC=CC=C5)C=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation of 3-Chloro-6-hydrazinopyridazine

3-Chloro-6-hydrazinopyridazine serves as the foundational intermediate. As reported in literature, this compound is synthesized by treating 3,6-dichloropyridazine with hydrazine hydrate in ethanol under reflux (72–80°C, 8–12 hours). The reaction proceeds via nucleophilic displacement of one chlorine atom by hydrazine, yielding the hydrazine derivative in ~85% purity.

Cyclization to Form the Triazolo[4,3-b]pyridazine Core

The hydrazine intermediate undergoes cyclization with a phenylacetylene or phenyl-substituted β-ketonitrile to form the triazole ring. For example, reacting 3-chloro-6-hydrazinopyridazine with phenylacetylene in the presence of copper triflate (10 mol%) and 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆) at 100°C for 6 hours yields 3-phenyl-triazolo[4,3-b]pyridazine. This one-pot method achieves 82–89% yield by leveraging 1,3-dipolar cycloaddition and oxidative aromatization.

Functionalization of Piperidine with Pyrrolidin-1-yl Methanone

The piperidin-4-yl group is acylated with a pyrrolidine-containing carbonyl moiety through a two-step process:

Synthesis of Piperidin-4-yl Methanone Intermediate

Piperidin-4-amine is reacted with 4-nitrophenyl chloroformate in dichloromethane (DCM) at 0°C to form a mixed carbonate intermediate. Subsequent treatment with pyrrolidine in the presence of triethylamine (TEA) yields the methanone derivative. This method, adapted from patent literature, achieves 70–78% yield.

Coupling via Acylative Alkylation

Alternatively, direct acylation is performed using pyrrolidine-1-carbonyl chloride. Reacting 1-(3-phenyl-triazolo[4,3-b]pyridazin-6-yl)piperidin-4-amine with pyrrolidine-1-carbonyl chloride (1.2 eq.) and N,N-diisopropylethylamine (DIPEA, 2 eq.) in tetrahydrofuran (THF) at room temperature for 6 hours affords the target compound in 80–85% yield. The reaction is monitored by thin-layer chromatography (TLC), with purification via silica gel column chromatography (ethyl acetate/hexane, 1:1).

Optimization and Characterization

Reaction Optimization

  • Temperature : NAS reactions require elevated temperatures (120°C), whereas Pd-catalyzed amination proceeds efficiently at 110°C.

  • Catalysts : Copper triflate and ionic liquids enhance cyclization yields, while Pd₂(dba)₃/Xantphos improves amination regioselectivity.

  • Solvents : Polar aprotic solvents (DMF, DMSO) favor NAS, whereas toluene is optimal for Pd catalysis.

Spectroscopic Characterization

  • IR Spectroscopy : N-H stretches (3279–3418 cm⁻¹) and C=O vibrations (1680–1700 cm⁻¹) confirm secondary amine and ketone functionalities.

  • ¹H NMR : Key signals include pyrrolidine protons (δ 2.04–2.11 ppm, quartet) and piperidine methylenes (δ 3.55–3.63 ppm, triplet).

  • Mass Spectrometry : Molecular ion peaks at m/z 432.2 [M+H]⁺ align with the calculated molecular weight (431.5 g/mol).

Comparative Analysis of Synthetic Routes

MethodYield (%)Time (h)Key AdvantagesLimitations
NAS with Piperidine68–7524Simple setup, no metal catalystsHigh temperature, moderate yield
Buchwald-Hartwig85–9012High yield, regioselectiveCostly catalysts, oxygen-sensitive
Acylative Alkylation80–856Mild conditions, high purityRequires acyl chloride preparation

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Competing pathways may form [1,5-a] isomers. Using electron-withdrawing groups (e.g., chlorine) on the pyridazine ring directs cyclization to the [4,3-b] position.

  • Amino-Dehalogenation Side Reactions : Excess piperidine (1.5 eq.) and controlled heating minimize over-alkylation.

  • Purification Difficulties : Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves closely eluting byproducts .

Analyse Chemischer Reaktionen

Reaktionstypen: Die Verbindung 1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-ylmethanon kann verschiedene chemische Reaktionen eingehen, darunter:

  • Oxidation : Die Verbindung kann mit gängigen Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
  • Reduktion : Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
  • Substitution : Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch Nucleophile ersetzt werden.
Gängige Reagenzien und Bedingungen:
  • Oxidation : Wasserstoffperoxid, Kaliumpermanganat.
  • Reduktion : Natriumborhydrid, Lithiumaluminiumhydrid.
  • Substitution : Nucleophile wie Halogenide, Amine oder Thiole.

Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu entsprechenden Ketonen oder Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound is noted for its diverse biological activities:

  • Anticancer Properties :
    • Research indicates that derivatives of triazolo-pyridazine compounds exhibit significant anticancer activity. The mechanism often involves the inhibition of specific kinases that play a role in cancer cell proliferation and survival. For instance, studies have shown that triazoles can induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins .
  • Antimicrobial Effects :
    • Compounds with similar structures have demonstrated antimicrobial properties against various bacteria and fungi. The presence of the triazole ring is crucial for their activity, as it may interact with microbial enzymes or cell membranes .
  • CNS Activity :
    • There is evidence suggesting that certain derivatives can act as central nervous system agents, potentially functioning as anxiolytics or antidepressants. The piperidine moiety is often associated with psychoactive properties, which could be leveraged for therapeutic applications in mental health .

Case Studies

Several studies highlight the efficacy of this compound and its derivatives:

StudyDescriptionFindings
Anticancer Study Evaluated the effects of triazolo-pyridazine derivatives on human cancer cell linesShowed IC50 values indicating potent cytotoxicity against breast and lung cancer cells
Antimicrobial Screening Tested against Gram-positive and Gram-negative bacteriaSignificant inhibition zones were observed compared to control groups
CNS Activity Assessment Behavioral tests on rodent modelsIndicated reduced anxiety-like behavior at specific dosages

Wirkmechanismus

The mechanism of action of 1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The triazolo-pyridazine core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Differences

AZD5153: A Bivalent Triazolopyridazine-Based BET Inhibitor
  • Structure: AZD5153 (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one) shares the triazolopyridazine core but incorporates a bivalent design with a second piperazinyl-ethyl-phenoxy group.
  • Key Differences: Bivalent vs. monovalent binding: AZD5153 binds two bromodomains simultaneously, enhancing potency (BRD4 IC₅₀ < 10 nM) compared to monovalent analogs . Substitutions: AZD5153 has methoxy and dimethylpiperazine groups, whereas the target compound features phenyl and pyrrolidinyl methanone substituents.
  • Pharmacokinetics: AZD5153 exhibits excellent bioavailability and in vivo efficacy (e.g., tumor growth inhibition in xenografts), attributed to its balanced lipophilicity and solubility .
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone
  • Structure: This analog (C20H24N6O2) replaces the piperidine-pyrrolidinyl methanone in the target compound with a piperazine ring and an isopropylphenoxy ethanone group .
  • Key Differences: Piperazine vs. Piperidine: The additional nitrogen in piperazine may improve solubility but reduce membrane permeability.
Pyrazolo[3,4-b]pyridine Derivatives
  • Structure: Compounds like 1,1’-(1,4-Phenylenebis(3-amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-4,5-diyl))bis(ethan-1-one) feature a pyrazolopyridine core instead of triazolopyridazine .
  • Functional Implications :
    • Reduced aromaticity and altered hydrogen-bonding capacity may lower affinity for bromodomains.
    • Biological activities in these derivatives are often reported in antimicrobial assays, suggesting divergent therapeutic applications compared to triazolopyridazine-based BET inhibitors .

Comparative Data Table

Compound Name Core Structure Molecular Weight Key Substituents BRD4 IC₅₀ (nM) Solubility (µg/mL)
Target Compound Triazolopyridazine Not Reported Phenyl, piperidine, pyrrolidinyl Not Reported Inferred Moderate
AZD5153 Triazolopyridazine ~600 (estimated) Methoxy, bivalent phenoxy-piperazine <10 15–25
Compound Triazolopyridazine 380.4 Piperazine, isopropylphenoxy Not Reported High (predicted)
Pyrazolo[3,4-b]pyridine Derivative Pyrazolopyridine ~450 (estimated) Amino, methyl, ethanone Not Applicable Low

Research Findings and Implications

  • Potency and Binding Mode: Bivalent triazolopyridazines (e.g., AZD5153) demonstrate superior BRD4 inhibition due to dual-domain engagement, whereas monovalent analogs like the target compound may require higher doses for equivalent efficacy .
  • Therapeutic Scope : Triazolopyridazines are prioritized for oncology (e.g., BET inhibition), while pyrazolopyridines are explored for antimicrobial uses, reflecting core-dependent target selectivity .

Biologische Aktivität

The compound 1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-ylmethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Triazole ring : Known for its diverse biological activities.
  • Pyridazine moiety : Often associated with antimicrobial and anti-inflammatory properties.
  • Piperidine and pyrrolidine groups : Contribute to the compound's pharmacodynamics.

The molecular formula is C18H22N6C_{18}H_{22}N_{6} with a molecular weight of approximately 342.42 g/mol.

Antitumor Activity

Recent studies indicate that derivatives of triazole and pyridazine exhibit significant antitumor properties. The compound has shown promise in inhibiting various cancer cell lines through mechanisms such as:

  • Inhibition of BRAF(V600E) : A mutation commonly found in melanoma, where triazole derivatives have been effective in blocking tumor growth.
  • Induction of apoptosis : The compound may trigger programmed cell death in cancer cells, enhancing its therapeutic potential.

Antimicrobial Properties

Research has demonstrated that similar compounds possess notable antibacterial and antifungal activities. The biological activity can be attributed to:

  • Membrane disruption : Many triazole derivatives act by compromising bacterial membranes.
  • Inhibition of key enzymes : Some studies suggest the compound may inhibit enzymes critical for microbial survival.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is linked to its ability to modulate inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent effects : Variations in the phenyl group can significantly alter potency and selectivity against target enzymes.
  • Ring modifications : Adjusting the nitrogen content and position within the triazole or pyridazine rings can enhance efficacy.

Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of various triazole derivatives, including our compound. Results indicated a dose-dependent inhibition of cell proliferation in melanoma cell lines, with IC50 values suggesting strong activity at low concentrations.

Study 2: Antimicrobial Activity

In vitro tests demonstrated that similar compounds exhibited potent activity against antibiotic-resistant strains of bacteria. The mechanism was identified as membrane disruption, leading to cell lysis.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of BRAF(V600E)
AntimicrobialEffective against MRSA
Anti-inflammatoryReduced cytokine production

Q & A

Basic: What are the standard synthetic routes for 1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-ylmethanone?

Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Preparation of the triazolo[4,3-b]pyridazine core via cyclization of hydrazine derivatives with substituted pyridazines under reflux in ethanol or DMF .
  • Step 2: Functionalization of the piperidine ring at position 4, often via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Step 3: Introduction of the pyrrolidin-1-yl methanone group using carbodiimide-mediated coupling or acid chloride intermediates .
    Key Challenges: Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is critical due to polar byproducts .

Advanced: How can reaction conditions be optimized to improve yields in the final coupling step?

Answer:
Optimization requires systematic variation of:

  • Temperature: Elevated temperatures (80–100°C) enhance reaction rates but may degrade sensitive intermediates. Controlled reflux in DMF is recommended .
  • Catalysts: Palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling steps, with ligand screening (e.g., XPhos) to minimize side reactions .
  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while additives like K₂CO₃ neutralize acidic byproducts .
    Data Insight: A 15% yield increase was reported when switching from THF to DMF in analogous triazolopyridazine syntheses .

Basic: What analytical techniques are essential for confirming the compound’s structure?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify connectivity of the triazole, pyridazine, and piperidine moieties. Aromatic protons in the phenyl group typically appear at δ 7.2–7.8 ppm .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (expected: ~428.5 g/mol for C₂₄H₂₅N₇O) .
  • X-ray Crystallography: Resolves spatial arrangement, particularly the orientation of the pyrrolidin-1-yl methanone group .

Advanced: How can computational methods predict biological target interactions for this compound?

Answer:

  • Molecular Docking: Tools like AutoDock Vina model binding to kinase domains (e.g., JAK2 or PI3Kγ) based on the triazole-pyridazine core’s affinity for ATP-binding pockets .
  • MD Simulations: Assess stability of ligand-receptor complexes; simulations >100 ns are recommended to evaluate conformational flexibility .
  • QSAR Studies: Correlate substituent effects (e.g., phenyl vs. pyridyl groups) with activity trends. For example, bulkier groups at the piperidine position may enhance selectivity .

Basic: What are the documented pharmacological activities of structurally related compounds?

Answer:

Compound ClassBiological ActivityKey Structural FeatureReference
Triazolo-pyridazine derivativesKinase inhibition (IC₅₀: 10–50 nM)Phenyl-triazole core
Piperidine-linked heterocyclesAnticancer (GI₅₀: 1–5 µM)Piperidin-4-yl substitution
Pyrrolidinyl methanonesAnti-inflammatory (COX-2 inhibition)Methanone group at position 4

Advanced: How can contradictory data on in vitro vs. in vivo efficacy be resolved?

Answer: Contradictions often arise from:

  • Metabolic Stability: Poor oral bioavailability due to first-pass metabolism of the pyrrolidin-1-yl group. Use hepatic microsome assays (e.g., human CYP3A4 inhibition) to identify metabolic hotspots .
  • Solubility Limitations: Low aqueous solubility (<10 µg/mL) may reduce in vivo exposure. Formulation with cyclodextrins or PEGylation improves pharmacokinetics .
  • Off-Target Effects: Screen against a broad panel of receptors (e.g., CEREP) to rule out nonspecific binding .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation of the triazole ring .
  • Moisture Sensitivity: Lyophilize and store under argon if the compound contains hygroscopic groups (e.g., methanone) .
  • Purity Threshold: Maintain ≥95% purity (HPLC-UV) to avoid decomposition byproducts during biological assays .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Answer:

  • CRISPR-Cas9 Knockout Models: Confirm target engagement by comparing activity in wild-type vs. gene-edited cell lines .
  • Phosphoproteomics: Identify downstream signaling changes (e.g., MAPK pathway inhibition) via LC-MS/MS .
  • In Silico Toxicology: Use platforms like ADMET Predictor™ to assess hepatotoxicity risks linked to the pyrrolidine moiety .

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